molecular formula C20H43O4P B12734191 Dodecyl bis(2-methylpropyl) phosphate

Dodecyl bis(2-methylpropyl) phosphate

Cat. No.: B12734191
M. Wt: 378.5 g/mol
InChI Key: NPLRMTFWXJOJFI-UHFFFAOYSA-N
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Description

Dodecyl bis(2-methylpropyl) phosphate is an organophosphorus compound with the molecular formula C20H43O4P. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long dodecyl chain and two 2-methylpropyl groups attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with dodecanol and 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:

H3PO4+C12H25OH+2C4H9OHC20H43O4P+3H2O\text{H}_3\text{PO}_4 + \text{C}_{12}\text{H}_{25}\text{OH} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{20}\text{H}_{43}\text{O}_4\text{P} + 3 \text{H}_2\text{O} H3​PO4​+C12​H25​OH+2C4​H9​OH→C20​H43​O4​P+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dodecyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Phosphoric acid, dodecanol, and 2-methylpropanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Dodecyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dodecyl bis(2-methylpropyl) phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

    Diisobutyl phthalate: Another organophosphorus compound with similar surfactant properties.

    Bis(2-ethylhexyl) phosphate: A compound with similar esterification and surfactant characteristics.

Uniqueness: Dodecyl bis(2-methylpropyl) phosphate is unique due to its specific combination of a long dodecyl chain and two 2-methylpropyl groups, which confer distinct surfactant properties and make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

dodecyl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3

InChI Key

NPLRMTFWXJOJFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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